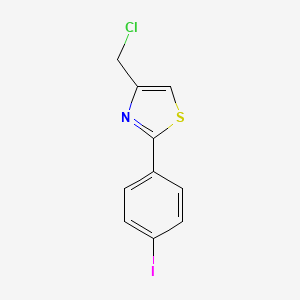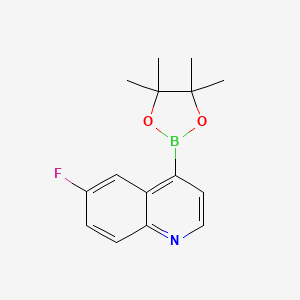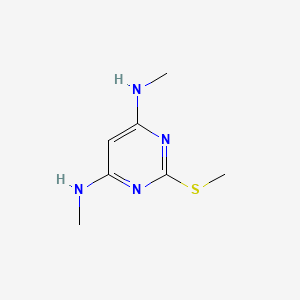![molecular formula C9H17NO3 B13355729 1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)
1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxytetrahydrofuran moiety. Piperidine derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxytetrahydrofuran Moiety: This step involves the selective hydroxylation of a tetrahydrofuran ring, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl and piperidine functionalities.
N-Methyl-4-piperidinol: Another derivative with a methyl group substitution.
4-Aminopiperidine: Contains an amino group instead of a hydroxyl group.
Uniqueness
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol is unique due to its combination of a hydroxytetrahydrofuran moiety with a piperidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1 |
InChI Key |
RCFHAUKAKDJFIC-RKDXNWHRSA-N |
Isomeric SMILES |
C1CN(CCC1O)[C@@H]2COC[C@H]2O |
Canonical SMILES |
C1CN(CCC1O)C2COCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)




![2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B13355683.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)


![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)

